Product packaging for Diethyl but-3-en-1-yl(methyl)propanedioate(Cat. No.:CAS No. 5331-70-4)

Diethyl but-3-en-1-yl(methyl)propanedioate

Cat. No.: B15288853
CAS No.: 5331-70-4
M. Wt: 228.28 g/mol
InChI Key: FXXKYZMPONDNNT-UHFFFAOYSA-N
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Description

Diethyl but-3-en-1-yl(methyl)propanedioate (CAS 122471-00-5) is a substituted propanedioate ester with the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol . Its structure features a central propanedioate core, where one ethyl ester group is replaced by a but-3-en-1-yl chain, and the other ester group incorporates a methyl substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and functionalized polymers. The presence of both an alkene (but-3-en-1-yl) and a methyl group introduces unique steric and electronic properties, influencing its reactivity in cycloaddition reactions and nucleophilic substitutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B15288853 Diethyl but-3-en-1-yl(methyl)propanedioate CAS No. 5331-70-4

Properties

CAS No.

5331-70-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-but-3-enyl-2-methylpropanedioate

InChI

InChI=1S/C12H20O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5H,1,6-9H2,2-4H3

InChI Key

FXXKYZMPONDNNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can be synthesized through the esterification of 2-(3-buten-1-yl)-2-methylmalonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Alkylation: Another method involves the alkylation of diethyl malonate with 3-buten-1-yl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of diethyl 2-(3-buten-1-yl)-2-methylmalonate may involve large-scale esterification or alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl 2-(3-buten-1-yl)-2-methylmalonate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reagent for such reductions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a substrate in catalytic reactions, such as palladium-catalyzed cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.

    Biochemical Studies: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry:

    Polymer Production: Diethyl 2-(3-buten-1-yl)-2-methylmalonate is utilized in the production of specialty polymers with unique properties.

    Material Science: It finds applications in material science for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of diethyl 2-(3-buten-1-yl)-2-methylmalonate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the butenyl and methyl groups, which can participate in addition, elimination, and substitution reactions.

Molecular Targets and Pathways:

    Enzyme Inhibition: In biochemical studies, the compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.

    Receptor Binding: In drug development, it may interact with biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between Diethyl but-3-en-1-yl(methyl)propanedioate and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 122471-00-5 C₁₃H₂₁NO₅ 271.31 But-3-en-1-yl, methyl Pharmaceutical intermediates, polymer synthesis
Diethyl Acetylenedicarboxylate 762-21-0 C₈H₁₀O₄ 170.16 Acetylenic (alkyne) group Diels-Alder reactions, cycloadditions
Diethyl (3-methylbutyl)allylmalonate 59726-44-2 C₁₅H₂₆O₄ 270.36 3-Methylbutyl, allyl Solvent-based applications, plasticizers
Diethyl 2-[(2-methyl-1H-indol-3-yl)methyl]propanedioate 52363 (NSC) C₁₈H₂₁NO₄ 315.36 Indolylmethyl Bioactive molecule synthesis

Reactivity and Stability

  • Diethyl Acetylenedicarboxylate (CAS 762-21-0) exhibits heightened reactivity due to its electron-deficient triple bond, enabling rapid [2+2] or [4+2] cycloadditions. This contrasts with the alkene group in this compound, which participates in slower but more stereoselective reactions (e.g., Michael additions) .
  • In contrast, the target compound’s acetamido group (C₁₃H₂₁NO₅) may enhance hydrogen-bonding interactions, improving crystallinity in polymer matrices .
  • Diethyl (3-methylbutyl)allylmalonate (CAS 59726-44-2) contains branched alkyl chains, increasing lipophilicity and making it suitable for non-polar solvents. Its allyl group offers moderate radical reactivity, unlike the terminal alkene in the target compound .

Research Findings and Challenges

  • Steric Effects : The methyl group in this compound imposes steric hindrance, reducing nucleophilic attack rates compared to less-substituted analogs like Diethyl Acetylenedicarboxylate .
  • Thermal Stability : Branched analogs (e.g., CAS 59726-44-2) exhibit higher thermal stability (decomposition >200°C) than linear-chain propanedioates .
  • Toxicity : Diethyl Acetylenedicarboxylate requires stringent safety protocols (e.g., eye protection, locked storage) due to its irritant properties, whereas the target compound’s toxicity profile remains less documented .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl but-3-en-1-yl(methyl)propanedioate, and how can reaction conditions be optimized?

  • The compound is synthesized via alkylation of diethyl malonate derivatives. For example, diethyl dibut-3-enylmalonate analogs are prepared by reacting diethyl malonate with halides (e.g., 5-bromo-1-phenylsulfanylpentane) under basic conditions, yielding ~61% after purification . Key parameters include:

  • Solvents : Ethanol, methanol, or THF for solubility.
  • Catalysts : Alkali metal bases (e.g., NaH) to deprotonate the malonate.
  • Temperature : 0–60°C to balance reactivity and side-product formation.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • X-ray crystallography is the primary method. For related propanedioate esters, triclinic (P1) or monoclinic (P21/c) systems are common, with unit cell parameters such as a = 8.5–9.3 Å, b = 5.9–9.0 Å, and c = 19.6–37.1 Å . Refinement uses SHELX (e.g., SHELXL for small-molecule structures), which handles disorder modeling and hydrogen placement . Data collection requires high-resolution (θ > 25°) and low R factors (<0.07) for accuracy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Respiratory protection : P95 masks for dust/volatiles; fume hoods for reactions .
  • Disposal : Follow local regulations for organic waste; avoid drain disposal due to environmental persistence .

Advanced Research Questions

Q. How does this compound participate in [4 + 2] cycloaddition reactions, and what catalytic systems enhance its reactivity?

  • The α,β-unsaturated ester moiety enables Diels-Alder reactions. For example, diethyl malonate derivatives undergo cycloaddition with dienes under Lewis acid catalysis (e.g., Cu(II) complexes) . Reaction optimization includes:

  • Catalysts : Copper(II) chloride or chiral organocatalysts for enantioselectivity.
  • Solvents : Dichloromethane or toluene for non-polar transition states.
  • Kinetics : Monitor via NMR to assess regioselectivity and stereochemical outcomes.

Q. What computational methods are used to model the electronic properties and reactivity of this compound?

  • DFT calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulations (e.g., AMBER) to study conformational flexibility in solution .
  • Docking studies : AutoDock Vina to explore binding interactions with biological targets (e.g., enzymes).

Q. How can structural analogs of this compound be leveraged in drug discovery, and what pharmacological profiling is required?

  • Scaffold modification : Introduce substituents (e.g., amino, halogen) to enhance bioactivity. For example, pyrazole-containing analogs show antimicrobial or anticancer potential .
  • Profiling steps :

  • In vitro assays : Cytochrome P450 inhibition, plasma stability.
  • ADMET predictions : SwissADME for bioavailability and toxicity screening.
  • Mechanistic studies : Kinase inhibition assays or protein binding via SPR.

Methodological Notes

  • Contradictions in data : Some propanedioate esters lack reported melting points or solubility data, requiring experimental validation .
  • Advanced characterization : Use HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguity.
  • Ethical compliance : For biological studies, follow institutional guidelines for human/animal subject protocols .

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